
1-(Difluoromethylsulfonyl)-4-methylbenzene
Overview
Description
1-(Difluoromethylsulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group attached to a methyl-substituted benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethylsulfonyl)-4-methylbenzene typically involves the introduction of a difluoromethylsulfonyl group to a methylbenzene substrate. One common method includes the reaction of methylbenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
1-(Difluoromethylsulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the difluoromethylsulfonyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfides.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethylsulfonyl)-4-methylbenzene has been investigated for its potential as a therapeutic agent. Research indicates that compounds with difluoromethylsulfonyl groups can exhibit significant biological activity, particularly in the treatment of cancer. For instance, studies have shown that related compounds can act as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in renal cell carcinoma and other malignancies .
Case Study: HIF-2α Inhibition
- Objective : To evaluate the efficacy of difluoromethylsulfonyl compounds in inhibiting HIF-2α.
- Methodology : Xenograft models were used to assess tumor growth in response to treatment with difluoromethylsulfonyl compounds.
- Findings : Significant reduction in tumor size was observed, correlating with decreased mRNA levels of HIF-2α-regulated genes .
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry due to its unique functional groups that facilitate various chemical reactions. It serves as a precursor or intermediate in the synthesis of more complex molecules.
Synthetic Pathways
- Electrophilic Substitution Reactions : The difluoromethylsulfonyl group can act as an electrophile, participating in nucleophilic substitution reactions to form sulfonamide derivatives .
- Reactivity : Its reactivity profile allows for modifications that can lead to the development of new materials or pharmaceuticals.
Materials Science
In materials science, this compound is explored for its potential applications in developing advanced materials with specific properties.
Polymer Chemistry
- The incorporation of difluoromethylsulfonyl groups into polymers can enhance thermal stability and mechanical properties. Research into polymer composites containing this compound is ongoing, focusing on applications in coatings and adhesives.
Environmental Chemistry
Given the increasing focus on environmental sustainability, compounds like this compound are being studied for their potential use in green chemistry applications. This includes their role as solvents or reagents that minimize waste and reduce hazardous by-products during chemical processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(Difluoromethylsulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in antifungal applications, the compound may disrupt the synthesis of essential cellular components, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Difluoromethylsulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Trifluoromethylsulfonyl)-4-methylbenzene: This compound has an additional fluorine atom, which can enhance its chemical stability and biological activity.
1-(Chloromethylsulfonyl)-4-methylbenzene:
The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Biological Activity
1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as difluoromethyl 4-methylphenyl sulfone, is a sulfone compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8F2O2S
- Molecular Weight : 210.21 g/mol
The compound features a difluoromethyl sulfonyl group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. Research indicates that this compound can modulate enzyme activity, potentially affecting processes related to:
- Antifungal Activity : Studies have shown that sulfone derivatives can inhibit the growth of fungi like Candida albicans by disrupting ergosterol synthesis, a crucial component of fungal cell membranes .
- Cytotoxicity : The compound exhibits varying levels of cytotoxicity against mammalian cell lines, suggesting potential applications in cancer treatment .
Antifungal Activity
A study evaluating the antifungal properties of several sulfone derivatives, including this compound, found it to exhibit moderate antifungal activity. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values were determined as follows:
Compound | MIC (µg/mL) | MFC (µg/mL) |
---|---|---|
This compound | 128 | 256 |
Control (Amphotericin B) | 0.5 | 1 |
These results indicate that while the compound is not as potent as established antifungals like Amphotericin B, it still possesses significant antifungal properties .
Cytotoxicity Studies
In another study focused on cytotoxic effects against various cancer cell lines, this compound was tested alongside other sulfone derivatives. The results showed that:
- The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells.
- The mechanism appears to involve apoptosis induction through the activation of caspases .
Comparative Analysis with Other Sulfones
When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features. For instance:
- 4-(Bromodichloromethylsulfonyl) benzoic acid shows higher potency against Candida albicans but may have different toxicity profiles in mammalian systems.
- Difluoromethyl 4-methylphenyl sulfone was noted for its moderate activity but less cytotoxicity compared to its analogs.
This comparative analysis highlights the importance of structural variations in determining biological activity and therapeutic potential.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENFRAZJABQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368008 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-17-6 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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